
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxyl group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-ketoesters or β-diketones, followed by oxidation to introduce the aldehyde group. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in dimethylformamide under reflux conditions can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring, followed by functional group modifications to introduce the hydroxyl and aldehyde groups. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-hydroxy-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with active sites, influencing the compound’s biological activity. The specific pathways and molecular targets can vary depending on the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group at the 5-position and the aldehyde group at the 4-position provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with notable biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
The primary target of this compound is dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo pyrimidine biosynthesis pathway in organisms such as Plasmodium falciparum, the causative agent of malaria. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA in the parasite, leading to its death.
Biochemical Pathways
The compound's action involves several biochemical pathways:
- Enzyme Interactions : It acts as a substrate for various oxidoreductases, influencing oxidation-reduction reactions due to its hydroxyl and aldehyde functional groups.
- Cell Signaling Modulation : It can affect cellular processes by modulating signaling pathways and gene expression, particularly those involved in oxidative stress responses.
- Metabolic Pathway Impact : The compound alters metabolic pathways by inhibiting or activating key enzymes, which can lead to significant changes in metabolite levels.
Pharmacokinetics
In silico studies indicate that this compound possesses favorable binding properties, suggesting potential efficacy in therapeutic applications. Environmental factors such as pH and temperature may influence its stability and effectiveness.
Cellular Effects
The compound exhibits diverse effects on cellular processes:
- Gene Expression : It has been shown to influence the expression of genes related to oxidative stress, altering the cellular redox state.
- Enzyme Activity : By forming covalent bonds with nucleophilic amino acids in proteins, it can inhibit or activate various enzymes, leading to changes in cellular function.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives showed significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole derivatives. For example:
- Compounds derived from pyrazoles demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7, SF-268), with IC50 values indicating potent activity (e.g., as low as 3.79 µM) against specific cancer types .
- One study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as anticancer agents .
Summary of Biological Activities
Activity Type | Target Pathogen/Cell Line | Measurement | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |
Anticancer | MCF7 | IC50 | 3.79 µM |
Kinase Inhibition | Aurora-A kinase | IC50 | 0.067 µM |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde?
Answer:
The synthesis of pyrazole-4-carbaldehydes typically involves cyclocondensation reactions followed by functionalization. A key approach is the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF to introduce the aldehyde group at the 4-position . For hydroxylation at the 5-position, nucleophilic substitution of a chloro precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with hydroxide under basic conditions (e.g., K₂CO₃ or KOH in DMSO) is a viable route, as demonstrated in analogous compounds . Reaction optimization should consider solvent polarity, temperature, and catalyst selection to avoid side reactions.
Q. Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrazole carbaldehydes, SCXRD reveals planarity of the pyrazole ring, dihedral angles with substituents, and intermolecular interactions (e.g., C–H···π or hydrogen bonds) . Complementary techniques include:
- FT-IR : Confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹).
- NMR : Aldehyde protons appear as a singlet at δ ~9.8–10.2 ppm in ¹H NMR, while hydroxy protons may show broad peaks depending on hydrogen bonding .
Q. Advanced: How does the hydroxy substituent at the 5-position influence electronic properties compared to chloro or phenoxy analogs?
Answer:
The electron-donating hydroxy group increases electron density at the pyrazole ring compared to electron-withdrawing chloro substituents. This alters:
- Reactivity : Enhanced nucleophilicity at the 4-carbaldehyde position, facilitating Schiff base formation or condensations .
- Tautomerism : Hydroxy groups may stabilize keto-enol tautomers, affecting hydrogen-bonding networks and crystal packing .
- Spectroscopic shifts : Reduced deshielding in ¹³C NMR for the carbaldehyde carbon compared to chloro analogs. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. Advanced: What strategies enable the use of this compound in synthesizing fused heterocyclic systems?
Answer:
The 4-carbaldehyde group is a versatile handle for constructing fused heterocycles:
- Condensation reactions : React with hydrazines or amines to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles .
- Cycloadditions : Use in Huisgen azide-alkyne click chemistry to generate triazole-fused systems.
- Schiff base formation : Condense with amino-thiazoles or amino-oxadiazoles for bioactive hybrids . Key considerations include solvent choice (e.g., ethanol or DMF) and catalytic additives (e.g., acetic acid for cyclization) .
Q. Advanced: What mechanistic insights exist for nucleophilic substitutions at the 4-carbaldehyde position?
Answer:
The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., with hydrazides). In cross-coupling reactions (e.g., Suzuki-Miyaura), the hydroxy group may act as a directing group, but steric hindrance from the methyl group at the 3-position can limit reactivity. Computational studies suggest that the electron-rich hydroxy substituent lowers the energy barrier for nucleophilic attack at the aldehyde carbon compared to non-hydroxylated analogs .
Q. Methodological: How should researchers address contradictions in synthetic yields reported for similar pyrazole derivatives?
Answer:
Yield discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., 3-methyl-1H-pyrazol-5(4H)-one) can inhibit formylation .
- Catalyst choice : K₂CO₃ vs. NaOH in nucleophilic substitutions may alter reaction rates and byproduct formation .
- Workup protocols : Improper quenching or recrystallization solvents (e.g., ethanol vs. DMF/ethanol mixtures) affect recovery . Standardizing reaction monitoring (e.g., TLC or HPLC) and optimizing stoichiometry are critical.
Q. Methodological: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.
- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential aldehyde volatility .
- Stability : Monitor for discoloration (indicative of degradation) and perform periodic NMR checks.
Q. Application-Oriented: How can computational methods enhance the study of this compound’s reactivity?
Answer:
- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular docking : Screen for bioactivity (e.g., binding to antimicrobial targets) by modeling interactions with proteins .
- MD simulations : Assess solubility and aggregation behavior in solvents. Tools like Gaussian, GROMACS, or AutoDock Vina are widely used.
Properties
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBCDIZEJNBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449079 | |
Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470704-73-5 | |
Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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